molecular formula C13H11ClN2O2S B10943020 Methyl {[4-(4-chlorophenyl)pyrimidin-2-yl]sulfanyl}acetate

Methyl {[4-(4-chlorophenyl)pyrimidin-2-yl]sulfanyl}acetate

Cat. No.: B10943020
M. Wt: 294.76 g/mol
InChI Key: KOFGTVXPIJFBAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{[4-(4-chlorophenyl)-2-pyrimidinyl]sulfanyl}acetate is a chemical compound with a complex structure that includes a chlorophenyl group, a pyrimidinyl group, and a sulfanyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[4-(4-chlorophenyl)-2-pyrimidinyl]sulfanyl}acetate typically involves the reaction of 4-(4-chlorophenyl)-2-pyrimidinethiol with methyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[4-(4-chlorophenyl)-2-pyrimidinyl]sulfanyl}acetate can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidinyl ring can be reduced under specific conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced pyrimidinyl derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

Methyl 2-{[4-(4-chlorophenyl)-2-pyrimidinyl]sulfanyl}acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-{[4-(4-chlorophenyl)-2-pyrimidinyl]sulfanyl}acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-chlorophenyl)acetate
  • Methyl 2-(2-chlorophenyl)acetate
  • Ethyl 4-chlorophenylacetate

Uniqueness

Methyl 2-{[4-(4-chlorophenyl)-2-pyrimidinyl]sulfanyl}acetate is unique due to the presence of both the pyrimidinyl and sulfanyl groups, which confer distinct chemical properties and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H11ClN2O2S

Molecular Weight

294.76 g/mol

IUPAC Name

methyl 2-[4-(4-chlorophenyl)pyrimidin-2-yl]sulfanylacetate

InChI

InChI=1S/C13H11ClN2O2S/c1-18-12(17)8-19-13-15-7-6-11(16-13)9-2-4-10(14)5-3-9/h2-7H,8H2,1H3

InChI Key

KOFGTVXPIJFBAA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC1=NC=CC(=N1)C2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.